2-Amino-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4H-imidazol-4-one is a heterocyclic compound featuring a five-membered ring structure with two non-adjacent nitrogen atoms and a carbonyl group. This compound is part of the imidazolone family, which is known for its diverse applications in various fields, including medicinal chemistry, fluorescent protein chromophores, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4H-imidazol-4-one can be achieved through several methodologies. One common approach involves the oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions . Another method includes the reaction of creatine hydrate with concentrated hydrochloric acid, followed by filtration, cooling, and the addition of ammonia water to obtain creatinine crystals .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are typically proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4H-imidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Diketones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted imidazolones.
Scientific Research Applications
2-Amino-4H-imidazol-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a precursor in the biosynthesis of natural products.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the production of agrochemicals and fluorescent protein chromophores.
Mechanism of Action
The mechanism of action of 2-Amino-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it can act as a proteasome modulator, influencing protein degradation pathways. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .
Comparison with Similar Compounds
Imidazol-2-ones: Differ in the placement of the carbonyl group.
Imidazole: Lacks the carbonyl group and has different chemical properties.
Thiazoles: Contain sulfur instead of nitrogen in the ring structure.
Uniqueness: 2-Amino-4H-imidazol-4-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
115973-56-3 |
---|---|
Molecular Formula |
C3H3N3O |
Molecular Weight |
97.08 g/mol |
IUPAC Name |
2-aminoimidazol-4-one |
InChI |
InChI=1S/C3H3N3O/c4-3-5-1-2(7)6-3/h1H,(H2,4,6,7) |
InChI Key |
VUUOPBGYSXFRKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.